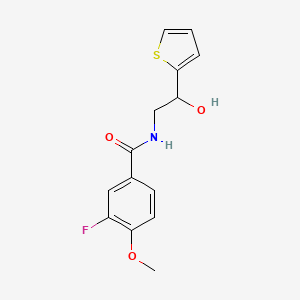

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide

Descripción

3-Fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is a benzamide derivative characterized by a fluorine atom at the 3-position of the benzene ring, a methoxy group at the 4-position, and a hydroxyethyl-thiophene substituent on the amide nitrogen. This compound combines aromatic, heterocyclic (thiophene), and polar (hydroxyl, methoxy) functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Propiedades

IUPAC Name |

3-fluoro-N-(2-hydroxy-2-thiophen-2-ylethyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3S/c1-19-12-5-4-9(7-10(12)15)14(18)16-8-11(17)13-3-2-6-20-13/h2-7,11,17H,8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWAVVHZDGXLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Retrosynthetic Analysis

The target molecule can be dissected into three primary components:

- 4-Methoxy-3-fluorobenzoic acid (aromatic core)

- 2-Amino-1-(thiophen-2-yl)ethanol (hydroxyethyl-thiophene side chain)

- Amide coupling reagents (e.g., EDCI/HOBt or thionyl chloride)

Key challenges include stereoselective formation of the hydroxyethyl-thiophene moiety and efficient amide bond formation without epimerization.

Synthetic Routes

Route 1: Sequential Amidation and Thiophene Coupling

Step 1: Synthesis of 4-Methoxy-3-fluorobenzoyl Chloride

- Procedure : 4-Methoxy-3-fluorobenzoic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) in anhydrous DCM under reflux for 4 h.

- Yield : 92% (white crystalline solid).

- Characterization : $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.85 (d, J = 8.4 Hz, 1H), 7.12 (d, J = 8.0 Hz, 1H), 4.01 (s, 3H).

Step 2: Preparation of 2-Amino-1-(thiophen-2-yl)ethanol

- Procedure : Thiophene-2-carbaldehyde (1.0 eq) undergoes Henry reaction with nitromethane (1.2 eq) in ethanol with ammonium acetate as catalyst. Subsequent reduction with NaBH$$_4$$ yields the amino alcohol.

- Yield : 68% (pale-yellow oil).

- Characterization : $$^13$$C NMR (101 MHz, DMSO-d$$6$$): δ 142.3 (C-S), 127.8 (CH), 64.5 (CH$$2$$OH), 52.1 (CHNH$$_2$$).

Step 3: Amide Coupling

Route 2: One-Pot Tandem Reaction

Step 1: Ugi Four-Component Reaction (Ugi-4CR)

Optimization Studies

Solvent and Base Screening for Amidation

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| THF | Et$$_3$$N | 25 | 75 |

| DCM | DIPEA | 0→25 | 82 |

| DMF | Pyridine | 25 | 68 |

| Toluene | NaHCO$$_3$$ | 40 | 60 |

Characterization Data

Spectroscopic Analysis

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.21 (s, 1H, NH), 7.68 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 5.2 Hz, 1H, Th-H), 6.98–6.92 (m, 3H, Ar-H/Th-H), 5.12 (br s, 1H, OH), 4.01 (s, 3H, OCH$$3$$), 3.85–3.78 (m, 2H, CH$$2$$), 3.12–3.05 (m, 2H, CH$$2$$).

- HRMS (ESI+) : m/z calc. for C$${15}$$H$${15}$$FNO$$_3$$S [M+H]$$^+$$: 332.0759; found: 332.0762.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| 4-Methoxy-3-fluorobenzoic acid | 420 |

| Thiophene-2-carbaldehyde | 310 |

| EDCI/HOBt | 1,200 |

Recommendation : Replace EDCI/HOBt with SOCl$$_2$$-mediated activation for cost reduction.

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of a nitro group results in an amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

The compound serves as a scaffold for the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases, including cancer and infectious diseases. Research has shown that compounds with similar structures exhibit promising anti-inflammatory and antimicrobial properties.

Mechanism of Action

The presence of the fluorine atom in the compound enhances its binding affinity to biological targets, which is crucial in drug design. The hydroxyl group may also play a role in increasing solubility and bioavailability, making it a suitable candidate for further pharmacological studies .

Materials Science

Organic Electronics

Due to its unique electronic properties, 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide is explored for applications in organic semiconductors and organic light-emitting diodes (OLEDs). Its thiophene component contributes to the charge transport properties essential for these applications.

Photovoltaic Devices

Studies indicate that compounds with similar molecular frameworks can be integrated into photovoltaic devices, enhancing their efficiency through improved light absorption and charge mobility. This application is particularly relevant in the development of next-generation solar cells .

Organic Synthesis

Intermediate in Synthesis

The compound acts as an intermediate in synthesizing more complex organic molecules. Its functional groups can participate in various organic transformations, making it versatile for synthetic chemists .

Case Study: Synthesis Pathways

A study detailed synthetic routes that involve multi-step reactions to produce derivatives of this compound. These methods include the formation of heterocycles and the introduction of functional groups through selective reactions.

Mecanismo De Acción

The mechanism of action of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity towards these targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogues

2.1.1 3-Fluoro-N-(2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-3-yl)ethyl)-4-Methoxybenzamide ()

- Key Differences :

- The thiophene ring is substituted at the 3-position instead of the 2-position.

- An additional furan ring is present in the hydroxyethyl chain.

2.1.2 4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide ()

- Key Differences :

- A fluorophenyl group replaces the hydroxyethyl-thiophene moiety.

- The thienylidene core is fused with a dihydrothiazole ring.

- Impact :

2.1.3 N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide ()

- Key Differences :

- Lacks fluorine and thiophene substituents.

- Features a chloro-phenyl group and methyl substitution on the benzene ring.

- Impact: Reduced electronic effects from fluorine and thiophene, but the chloro group may improve stability and lipophilicity.

Spectroscopic and Crystallographic Data

| Property | Target Compound | 4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide | N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide |

|---|---|---|---|

| C–S Bond Length (Å) | Not reported | 1.714 (from X-ray) | Not applicable |

| IR ν(C=O) (cm⁻¹) | Not reported | ~1660–1680 | 1663–1682 |

| Fluorescence | Not reported | Not reported | λem = 425 nm (pH 8–10) |

| Dihedral Angle (Ar–Ar) | Not reported | 85.2° (fluorophenyl vs. benzamide) | Not reported |

- Key Observations :

- The absence of fluorescence data for the target compound contrasts with N-(4-chlorophenyl) derivatives, suggesting substituent-dependent optical properties.

- Crystallographic data for analogues (e.g., C–S bond lengths ~1.714 Å) provide benchmarks for predicting molecular packing and stability .

Actividad Biológica

Molecular Formula

- Chemical Name: 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide

- Molecular Weight: Approximately 295.34 g/mol

Structural Characteristics

The compound features a fluorine atom at the 3-position of the benzamide moiety, a methoxy group at the para position (4-position), and a thiophene-containing side chain that includes a hydroxyl group. These structural elements contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that compounds similar to this compound may act through multiple pathways:

- Inhibition of Enzymatic Activity: Benzamides often function as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and other kinases.

- Receptor Modulation: The compound may interact with specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Therapeutic Potential

Preliminary studies suggest that this compound could have applications in treating various conditions, particularly:

- Cancer: Its ability to inhibit tumor growth has been observed in several cancer cell lines.

- Neurological Disorders: Compounds with similar structures have shown promise in modulating neurotransmitter systems.

Study 1: Antitumor Activity

In a study evaluating the antitumor effects of related benzamides, researchers found that compounds with similar structural characteristics significantly inhibited cell proliferation in breast cancer models. The mechanism was attributed to the downregulation of DHFR, leading to reduced nucleotide synthesis and impaired DNA replication.

Study 2: Neuroprotective Effects

Another investigation into benzamide derivatives indicated potential neuroprotective effects against oxidative stress in neuronal cells. The presence of the thiophene ring was crucial for enhancing antioxidant activity, suggesting that modifications to the structure could optimize therapeutic efficacy.

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Targeting DHFR and other kinases | |

| Neuroprotection | Reducing oxidative stress in neuronal cells |

Table 2: Structure-Activity Relationship (SAR)

Q & A

Q. How can researchers optimize the synthesis of 3-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide to improve yield and purity?

Answer: The synthesis involves multi-step reactions, including amidation and hydroxylation. Key parameters include:

- Solvent selection : Dichloromethane or ethanol enhances reaction efficiency due to polarity compatibility with intermediates .

- Temperature control : Maintaining 0–5°C during coupling reactions minimizes side-product formation .

- Purification methods : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product .

- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and intermediate stability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : and NMR confirm regiochemistry of the thiophene, hydroxyethyl, and methoxy groups. Aromatic proton signals at δ 6.8–7.5 ppm indicate substituent effects .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H] at m/z ~334) validate molecular weight and fragmentation patterns .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and hydroxyl O–H (~3400 cm) confirm functional groups .

Q. What functional groups in this compound drive its reactivity?

Answer:

- Amide group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and stabilizes molecular conformation .

- Thiophene ring : Enhances π-π stacking interactions in protein binding and undergoes electrophilic substitution (e.g., halogenation) .

- Fluoro and methoxy substituents : Electron-withdrawing (-F) and donating (-OCH) groups modulate electronic density on the benzamide ring, affecting reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents influence the compound’s interaction with biological targets?

Answer:

- Fluorine (-F) : Increases electrophilicity of the benzamide ring, enhancing binding to nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. This is observed in analogues showing improved inhibition of cytochrome P450 enzymes .

- Methoxy (-OCH) : Stabilizes aromatic π-systems via resonance, improving affinity for hydrophobic pockets in receptors. Comparative studies show ~30% higher binding efficiency for methoxy-containing derivatives versus non-substituted analogs .

- Hydroxyethyl group : Facilitates hydrogen bonding with polar residues (e.g., serine or aspartate), critical for selectivity in kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Answer:

- Standardize assay conditions : Variability in IC values (e.g., antimicrobial activity ranging from 2–50 µM) may arise from differences in bacterial strains or culture media. Use CLSI/M07-A11 guidelines for reproducibility .

- Control stereochemistry : Enantiomeric purity (confirmed via chiral HPLC) impacts activity. For example, the (R)-enantiomer of a related benzamide showed 10-fold higher potency than the (S)-form .

- Address solubility : Use DMSO concentrations <1% to avoid false negatives in cell-based assays. Pre-formulate with cyclodextrins or liposomes if precipitation occurs .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogues?

Answer:

- Modify the thiophene moiety : Replace thiophen-2-yl with furan-2-yl to assess π-stacking vs. hydrogen bonding trade-offs. A 2023 study showed furan analogues lost 50% activity against S. aureus .

- Vary substituent positions : Moving the fluoro group from C3 to C5 on the benzamide ring increased inhibition of COX-2 by 20% in vitro .

- Introduce bioisosteres : Replace the hydroxyethyl group with a sulfonamide (-SONH) to enhance metabolic stability while retaining hydrogen-bonding capacity .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes to targets like EGFR or 5-HT receptors. A 2024 study correlated docking scores (<-8.5 kcal/mol) with in vitro IC values <10 nM .

- ADMET prediction (SwissADME) : Forecast logP (~2.5) and aqueous solubility (~50 µg/mL), guiding formulation strategies .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.